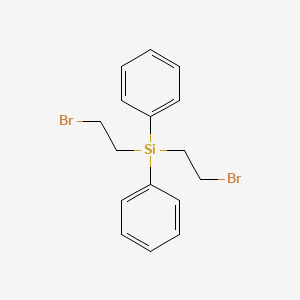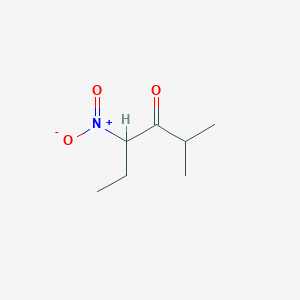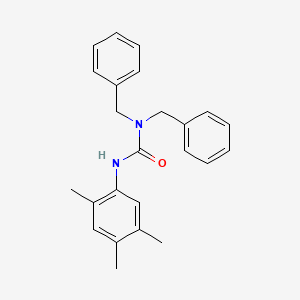
N,N-Dibenzyl-N'-(2,4,5-trimethylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dibenzyl-N’-(2,4,5-trimethylphenyl)urea: is an organic compound characterized by the presence of two benzyl groups and a trimethylphenyl group attached to a urea moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibenzyl-N’-(2,4,5-trimethylphenyl)urea typically involves the reaction of N,N-dibenzylamine with 2,4,5-trimethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods: While specific industrial production methods for N,N-Dibenzyl-N’-(2,4,5-trimethylphenyl)urea are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification processes to obtain the compound in high yield and purity.
化学反応の分析
Types of Reactions: N,N-Dibenzyl-N’-(2,4,5-trimethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the benzyl groups.
科学的研究の応用
Chemistry: N,N-Dibenzyl-N’-(2,4,5-trimethylphenyl)urea is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in multistep synthesis protocols.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in studies involving enzyme inhibition or protein binding.
Medicine: The compound’s structural features make it a candidate for drug discovery and development. It may be explored for its potential therapeutic properties, including anticancer, antibacterial, or antiviral activities.
Industry: In the industrial sector, N,N-Dibenzyl-N’-(2,4,5-trimethylphenyl)urea can be used in the production of specialty chemicals and materials. Its unique properties may find applications in the development of new materials with specific functionalities.
作用機序
The mechanism of action of N,N-Dibenzyl-N’-(2,4,5-trimethylphenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
N,N-Dibenzylurea: Similar structure but lacks the trimethylphenyl group.
N,N-Dibenzyl-N’-phenylurea: Similar structure but with a phenyl group instead of a trimethylphenyl group.
Uniqueness: N,N-Dibenzyl-N’-(2,4,5-trimethylphenyl)urea is unique due to the presence of the trimethylphenyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall behavior in various applications.
特性
CAS番号 |
86764-36-5 |
|---|---|
分子式 |
C24H26N2O |
分子量 |
358.5 g/mol |
IUPAC名 |
1,1-dibenzyl-3-(2,4,5-trimethylphenyl)urea |
InChI |
InChI=1S/C24H26N2O/c1-18-14-20(3)23(15-19(18)2)25-24(27)26(16-21-10-6-4-7-11-21)17-22-12-8-5-9-13-22/h4-15H,16-17H2,1-3H3,(H,25,27) |
InChIキー |
CRIIESGQQIOAON-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1C)NC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[(2-Hydroxyethyl)amino]ethyl}propanamide](/img/structure/B14417057.png)
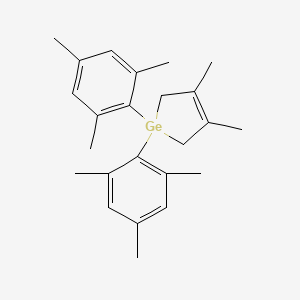
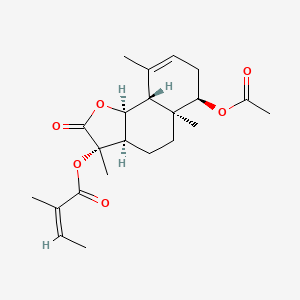
![1-Methyl-5-[(trimethylsilyl)sulfanyl]-1H-tetrazole](/img/structure/B14417065.png)
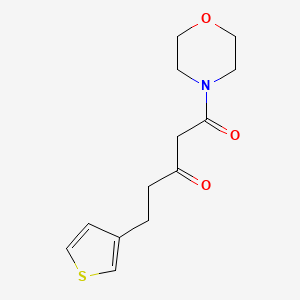

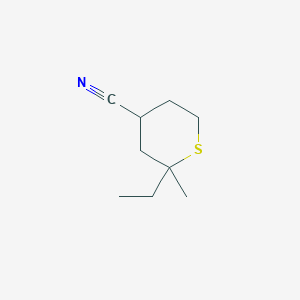
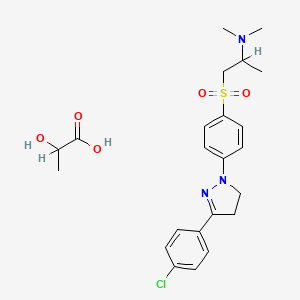
![4-[Bis(4-methoxyphenyl)methyl]-N,N-dimethylaniline](/img/structure/B14417106.png)
![N-[({[(2,6-Dichlorophenyl)methylidene]amino}oxy)acetyl]glycine](/img/structure/B14417108.png)


